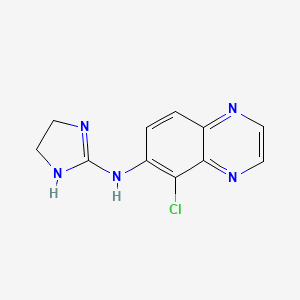

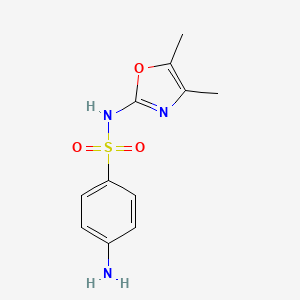

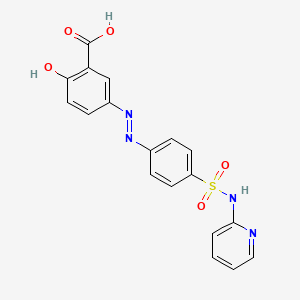

![molecular formula C27H29N5O4 B1682772 N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide CAS No. 927878-49-7](/img/structure/B1682772.png)

N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide

説明

TFC-007 is a hematopoietic prostaglandin D synthase (H-PGDS) inhibitor.

科学的研究の応用

Immunology & Inflammation

Summary of Application

TFC 007 is primarily used as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a significant role in the inflammatory process. Its application in immunology and inflammation research is crucial for understanding and potentially treating allergic and inflammatory diseases .

Experimental Procedures

The compound is typically applied in vitro to cell cultures or in vivo in animal models to assess its inhibitory effects on H-PGDS. Dosages and administration routes vary, but a common approach is the use of TFC 007 at concentrations that effectively inhibit the target enzyme without causing toxicity .

Results and Outcomes

TFC 007 has shown high inhibitory activity against H-PGDS with an IC50 value of 83 nM. It has been effective in reducing symptoms in models of allergic rhinitis, indicating its potential for therapeutic applications .

Lipid Biochemistry

Summary of Application

In lipid biochemistry, TFC 007’s role as an H-PGDS inhibitor is significant for studying prostaglandin pathways, which are vital for various physiological processes including pain, fever, and the inflammatory response .

Experimental Procedures

Research involves the application of TFC 007 to biochemical assays that measure prostaglandin levels, enzyme activity, and the compound’s selectivity over related enzymes and receptors .

Results and Outcomes

Studies have confirmed TFC 007’s selectivity for H-PGDS over other synthases and receptors, making it a valuable tool for dissecting the prostaglandin synthesis pathway .

Allergic Rhinitis Treatment

Summary of Application

TFC 007’s inhibition of H-PGDS has therapeutic implications in allergic rhinitis treatment, as it can potentially reduce the production of PGD2, a mediator in allergic responses .

Experimental Procedures

Clinical trials would involve administering TFC 007 to patients with allergic rhinitis and monitoring changes in symptoms and PGD2 levels in comparison to a placebo .

Results and Outcomes

While still in the research phase, TFC 007 has shown promise in preclinical models for reducing nasal blockage and other symptoms associated with allergic rhinitis .

Prostaglandin Synthesis

Summary of Application

TFC 007 is used to study the inhibition of prostaglandin D2 synthesis, which is implicated in various diseases, including asthma and allergic disorders .

Experimental Procedures

The compound is used in enzymatic assays to observe the inhibition of H-PGDS and subsequent effects on prostaglandin D2 levels .

Results and Outcomes

Research indicates that TFC 007 effectively inhibits H-PGDS, providing insights into the development of new therapeutic agents targeting prostaglandin-related pathways .

Pharmaceutical Development

Summary of Application

TFC 007 serves as a building block in the development of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins for therapeutic purposes .

Experimental Procedures

TFC 007 is conjugated with other molecules, such as pomalidomide, to form PROTACs that target H-PGDS for degradation .

Results and Outcomes

The development of PROTACs using TFC 007 has shown potent and selective degradation activity, highlighting its potential in drug development for diseases related to H-PGDS .

Inflammation Research

Summary of Application

TFC 007’s application extends to inflammation research, where it is used to understand the role of prostaglandins in inflammatory diseases .

Experimental Procedures

The compound is applied to animal models or cell lines to study its effects on inflammatory markers and prostaglandin levels .

Results and Outcomes

TFC 007 has been effective in reducing inflammation in preclinical studies, suggesting its utility in developing anti-inflammatory drugs .

This analysis provides a detailed overview of the diverse applications of TFC 007 across various scientific fields, highlighting its importance in research and potential therapeutic uses. Each application demonstrates the compound’s role in advancing our understanding of biological processes and disease mechanisms.

Neuroinflammation Research

Summary of Application

TFC 007 is investigated for its potential role in neuroinflammation research. By inhibiting H-PGDS, it may help in understanding the inflammatory processes in neurological disorders .

Experimental Procedures

In vitro studies involve applying TFC 007 to neuronal cultures, while in vivo studies use animal models to assess the compound’s effect on neuroinflammatory markers .

Results and Outcomes

Preliminary results suggest that TFC 007 can reduce neuroinflammatory responses, which could be beneficial in treating conditions like Alzheimer’s disease .

Cardiovascular Research

Summary of Application

The compound’s effect on prostaglandin pathways makes it a candidate for cardiovascular research, particularly in the study of blood pressure regulation and vascular inflammation .

Experimental Procedures

TFC 007 is administered to animal models to observe its impact on cardiovascular function, including blood pressure and heart rate .

Oncology

Summary of Application

In oncology, TFC 007’s inhibition of H-PGDS is explored for its potential anti-tumor properties, as prostaglandins are known to play a role in tumor growth and metastasis .

Experimental Procedures

The compound is used in cancer cell lines to study its effects on cell proliferation, apoptosis, and metastatic potential .

Results and Outcomes

Initial findings show that TFC 007 may inhibit cancer cell growth and could be a promising lead compound for the development of new cancer therapies .

Dermatology

Summary of Application

TFC 007 is being studied for its applications in dermatology, particularly for conditions like psoriasis where prostaglandin D2 is implicated in the inflammatory response .

Experimental Procedures

Topical formulations of TFC 007 are tested on skin models to evaluate its efficacy in reducing inflammation and other symptoms associated with psoriasis .

Results and Outcomes

Early results are encouraging, showing that TFC 007 can decrease inflammation in dermatological conditions, suggesting its potential as a therapeutic agent .

Respiratory Disorders

Summary of Application

Research into respiratory disorders such as asthma involves TFC 007 due to its impact on prostaglandin D2, which can cause bronchoconstriction .

Experimental Procedures

TFC 007 is tested in models of asthma to determine its effects on airway resistance and inflammation .

Results and Outcomes

The compound has shown promise in reducing airway inflammation and resistance, offering a potential new avenue for asthma treatment .

Gastroenterology

Summary of Application

TFC 007’s role in modulating inflammation makes it a subject of interest in gastroenterology, particularly for inflammatory bowel diseases (IBD) .

Experimental Procedures

It is applied to gastrointestinal models to study its effects on intestinal inflammation and the integrity of the mucosal barrier .

Results and Outcomes

Research has indicated that TFC 007 may help in reducing gastrointestinal inflammation and improving symptoms in IBD models .

特性

IUPAC Name |

N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSUSRERAMBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

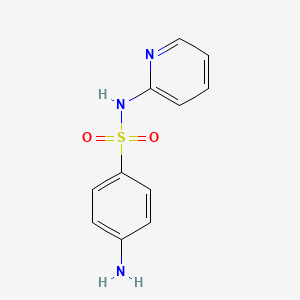

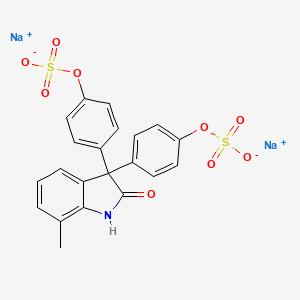

![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)

![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)